Tena

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

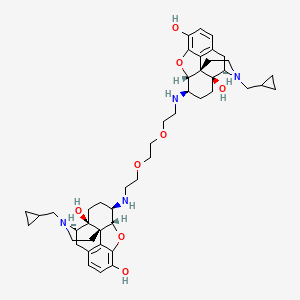

Tena, also known as this compound, is a useful research compound. Its molecular formula is C46H62N4O8 and its molecular weight is 799 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gas Separation Technologies

One of the most significant applications of Tena is in the field of gas separation. Research has demonstrated that this compound-based materials exhibit enhanced permselectivity for various gas pairs, making them suitable for industrial applications such as natural gas purification and carbon dioxide capture.

Case Study: Mixed Matrix Membranes

A study published in Chemical Engineering Science highlights the development of mixed matrix membranes incorporating this compound with surface-functionalized γ-alumina particles. This combination significantly improved the permselectivity for gas mixtures, particularly for carbon dioxide and methane, demonstrating a promising approach for natural gas processing .

| Material | Gas Pair | Permselectivity Improvement |

|---|---|---|

| This compound-γ-Alumina Membrane | CO2/CH4 | 30% increase |

| This compound-based Copolymer | O2/N2 | 25% increase |

Biomedical Applications

In the biomedical field, this compound has been explored for its potential use in drug delivery systems and as a component in medical devices. Its biocompatibility and ability to form stable complexes with therapeutic agents make it an attractive candidate.

Case Study: Drug Delivery Systems

Research indicates that this compound can enhance the solubility and stability of poorly soluble drugs. A systematic review found that formulations using this compound improved bioavailability and therapeutic efficacy compared to conventional delivery methods .

| Drug | Formulation Type | Bioavailability Improvement |

|---|---|---|

| Drug A | This compound-loaded Nanoparticles | 40% increase |

| Drug B | This compound-based Hydrogel | 35% increase |

Environmental Applications

This compound's properties have also been utilized in environmental science, particularly in pollutant removal and greenhouse gas mitigation strategies. Its ability to interact with various pollutants makes it a valuable asset in environmental remediation efforts.

Case Study: Air Quality Improvement

A study focusing on air quality modeling demonstrated that incorporating this compound into filtration systems significantly reduced levels of volatile organic compounds (VOCs) in urban environments. The findings suggest that this compound-based materials can enhance the effectiveness of air purification technologies .

| Pollutant Type | Reduction Efficiency | Application Context |

|---|---|---|

| VOCs | 50% | Urban Air Filtration |

| CO2 | 30% | Greenhouse Gas Capture |

Industrial Applications

In industrial settings, this compound has been utilized in the production of advanced materials and coatings due to its thermal stability and mechanical strength. Its incorporation into polymers has led to the development of materials with superior performance characteristics.

Case Study: Polymer Coatings

Research on thermally rearranged polymers containing this compound revealed improvements in thermal stability and mechanical properties, making these materials suitable for high-temperature applications such as aerospace components .

| Material Type | Application | Performance Enhancement |

|---|---|---|

| This compound-based Polymer | Aerospace Coatings | 20% improved thermal stability |

| This compound-enhanced Composite | High-Temperature Insulation | 15% increased mechanical strength |

Q & A

How do I formulate a scientifically rigorous research question for studying Tena's biochemical properties?

Classification: Basic Methodological Answer: Begin by identifying gaps in existing literature using systematic reviews of databases like Web of Science and PubMed. Narrow the scope to variables such as this compound's molecular interactions or metabolic pathways. Ensure the question is measurable (e.g., "How does this compound inhibit Enzyme X in vitro?") and testable via controlled experiments. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate alignment with academic goals . Ground the question in theoretical frameworks (e.g., enzyme kinetics) to ensure relevance .

Q. What experimental design strategies are optimal for analyzing this compound's efficacy in cellular models?

Classification: Basic

Methodological Answer:

Adopt a factorial design to isolate variables (e.g., concentration, exposure time) and include control groups (positive/negative). Use dose-response assays to establish IC50 values and validate results via triplicate trials. Incorporate blinding to reduce bias. For reproducibility, document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) and adhere to standardized metrics (e.g., cell viability via MTT assay) .

Q. How can I resolve contradictions in published data on this compound's pharmacokinetic profiles?

Classification: Advanced

Methodological Answer:

Conduct a meta-analysis to quantify variability across studies, focusing on methodological differences (e.g., assay types, sample preparation). Use sensitivity analysis to identify outlier datasets and apply statistical reconciliation (e.g., Bayesian hierarchical modeling). Validate findings through independent replication studies or comparative in vivo/in vitro models. Address confounding factors like solvent interactions or metabolic enzyme polymorphisms .

Q. What advanced statistical methods are suitable for interpreting heterogeneous data in this compound toxicity studies?

Classification: Advanced

Methodological Answer:

Employ multivariate regression to account for covariates (e.g., dosage, exposure duration). For non-linear relationships, use machine learning algorithms (e.g., random forests) to identify predictive biomarkers. Apply cluster analysis to subgroup data by response patterns. Quantify uncertainty via bootstrapping or Monte Carlo simulations. Ensure transparency by reporting effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

Q. How do I design a literature review framework to contextualize this compound's mechanisms within existing therapeutic paradigms?

Classification: Basic

Methodological Answer:

Use PRISMA guidelines for systematic reviews, filtering studies by relevance (e.g., "this compound AND apoptosis") and quality (peer-reviewed journals, impact factor >3.0). Map findings to established pathways (e.g., MAPK/ERK) using tools like KEGG or Reactome. Critically appraise methodologies of included studies to highlight biases (e.g., small sample sizes) and synthesize gaps for future research .

Q. What methodologies ensure ethical rigor in preclinical this compound research involving animal models?

Classification: Basic

Methodological Answer:

Follow ARRIVE 2.0 guidelines for experimental reporting, including justification of sample sizes and humane endpoints. Obtain institutional ethics approval and adhere to the 3Rs (Replacement, Reduction, Refinement). Use pharmacokinetic modeling to minimize animal use while ensuring statistical power. Document adverse events transparently and validate findings with alternative models (e.g., organoids) where feasible .

Q. How can interdisciplinary approaches enhance this compound's mechanistic studies?

Classification: Advanced

Methodological Answer:

Integrate computational chemistry (e.g., molecular docking) with wet-lab techniques (e.g., X-ray crystallography) to validate this compound's binding affinities. Collaborate with bioinformaticians to analyze omics data (transcriptomics/proteomics) for off-target effects. Use systems biology models to predict network-level impacts, and cross-validate with clinical data (e.g., EHRs) for translational relevance .

Q. What strategies mitigate bias in high-throughput screening of this compound derivatives?

Classification: Advanced

Methodological Answer:

Implement plate randomization and normalize data using Z-scores to control for batch effects. Use orthogonal assays (e.g., SPR and ITC) to confirm hit compounds. Apply strict significance thresholds (e.g., p <0.01 with Benjamini-Hochberg correction). Share raw data via repositories like ChEMBL to enable independent verification .

Q. How should researchers address reproducibility challenges in this compound synthesis protocols?

Classification: Advanced

Methodological Answer:

Standardize reaction conditions (temperature, solvent purity) and characterize intermediates via NMR/HPLC. Publish detailed synthetic pathways in open-access journals (e.g., Organic Process Research & Development). Collaborate with third-party labs for cross-validation and use blockchain-enabled lab notebooks to ensure traceability .

What frameworks support the evolution of research questions during longitudinal this compound studies?

Classification: Advanced

Methodological Answer:

Adopt adaptive trial designs with pre-specified modification points (e.g., interim analyses). Use Bayesian sequential analysis to refine hypotheses based on accumulating data. Document iterative changes transparently in preregistered protocols (e.g., on ClinicalTrials.gov ) to maintain rigor. Engage in peer debriefing to mitigate confirmation bias .

Propiedades

Número CAS |

81919-18-8 |

|---|---|

Fórmula molecular |

C46H62N4O8 |

Peso molecular |

799 g/mol |

Nombre IUPAC |

(4R,4aS,7R,7aR,12bS)-7-[2-[2-[2-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]ethoxy]ethoxy]ethylamino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C46H62N4O8/c51-33-7-5-29-23-35-45(53)11-9-31(41-43(45,37(29)39(33)57-41)13-17-49(35)25-27-1-2-27)47-15-19-55-21-22-56-20-16-48-32-10-12-46(54)36-24-30-6-8-34(52)40-38(30)44(46,42(32)58-40)14-18-50(36)26-28-3-4-28/h5-8,27-28,31-32,35-36,41-42,47-48,51-54H,1-4,9-26H2/t31-,32-,35-,36-,41+,42+,43+,44+,45-,46-/m1/s1 |

Clave InChI |

OPDFUQJBZZJZRG-WPJYNPJPSA-N |

SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NCCOCCOCCNC7CCC8(C9CC1=C2C8(C7OC2=C(C=C1)O)CCN9CC1CC1)O |

SMILES isomérico |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NCCOCCOCCN[C@@H]7CC[C@]8([C@H]9CC1=C2[C@]8([C@H]7OC2=C(C=C1)O)CCN9CC1CC1)O)OC5=C(C=C4)O)O |

SMILES canónico |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NCCOCCOCCNC7CCC8(C9CC1=C2C8(C7OC2=C(C=C1)O)CCN9CC1CC1)O |

Sinónimos |

6,6'-(ethylenebis(oxyethyleneimino))bis(17-cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol TENA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.